N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline
Description
N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline is a substituted aniline derivative characterized by a benzyl group bearing a 2-ethoxyethoxy substituent at the ortho position and an isopropyl group at the ortho position of the aniline ring. Its molecular formula is C₂₀H₂₇NO₂, with a molecular weight of 313.43 g/mol.
This compound is part of a broader class of N-benzyl aniline derivatives, which are studied for applications in medicinal chemistry and materials science. Its synthesis likely involves palladium-catalyzed coupling or nucleophilic aromatic substitution, though steric effects from the isopropyl group may necessitate optimized reaction conditions .
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-22-13-14-23-20-12-8-5-9-17(20)15-21-19-11-7-6-10-18(19)16(2)3/h5-12,16,21H,4,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDWPRJGNNZURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline involves several steps. One common method includes the reaction of 2-isopropylaniline with 2-(2-ethoxyethoxy)benzyl chloride under basic conditions . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations
The following compounds share the N-[2-(2-ethoxyethoxy)benzyl] backbone but differ in substituents on the aniline ring, leading to distinct physicochemical properties:
Property Comparisons
Lipophilicity and Solubility
- Heptyloxy Derivative (C₂₄H₃₅NO₃): The long alkyl chain increases lipophilicity (logP ~5.2 estimated), favoring solubility in non-polar solvents but reducing aqueous solubility. This property is advantageous for lipid membrane penetration in drug design .
- Isopropyl Derivative (C₂₀H₂₇NO₂): Moderate lipophilicity (logP ~3.8) balances solubility in both polar and non-polar media, making it versatile for synthetic applications .
Steric and Electronic Effects
- Naphthalenamine Analog (C₂₃H₂₅NO₂): The naphthalene ring enhances aromatic stacking interactions, which could improve binding affinity in biological targets but may complicate crystallization .
Biological Activity
N-[2-(2-Ethoxyethoxy)benzyl]-2-isopropylaniline is a compound of interest due to its potential biological activities. This article focuses on its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound this compound features a unique structure that contributes to its biological properties. The presence of the ethoxyethoxy group enhances its solubility and potential interactions with biological targets.
Chemical Structure
- Molecular Formula : C₁₈H₂₅N₃O₃
- Molecular Weight : 321.40 g/mol
Antiviral Activity
Research indicates that compounds structurally similar to this compound exhibit antiviral properties, particularly against HIV-1. A study demonstrated that certain derivatives showed significant inhibition of virus-induced cytopathogenicity in MT-4 cells, with EC50 values in the submicromolar range .
Herbicidal Activity
Similar compounds have been noted for their herbicidal activity, particularly as inhibitors of pyruvate dehydrogenase complex (PDHc), which is crucial for plant metabolism. This suggests potential applications in agricultural chemistry .
Study 1: Anti-HIV-1 Activity
A study synthesized a series of derivatives based on structural modifications of uracil and urea, evaluating their anti-HIV-1 activity. Results indicated that some derivatives exhibited strong inhibitory effects on HIV-1 replication, suggesting a promising avenue for further research into similar compounds .
Study 2: Herbicide Development
Research into phenylurea herbicides revealed mechanisms by which soil bacteria metabolize these compounds. This highlights the environmental interactions of similar chemical structures and their potential ecological impact .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
